1'-[(4-methoxyphenyl)sulfonyl]-1,4'-bipiperidine-4'-carboxamide
Overview
Description
The compound “1’-[(4-methoxyphenyl)sulfonyl]-1,4’-bipiperidine-4’-carboxamide” is a complex organic molecule. It contains a bipiperidine core, which is a type of piperidine, a common nitrogen-containing heterocycle . The molecule also contains a methoxyphenylsulfonyl group, which is a type of sulfonamide . Sulfonamides are a class of organic compounds widely used in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the bipiperidine core and the attachment of the methoxyphenylsulfonyl group. Recent developments in the synthesis of piperazine derivatives, which are similar to bipiperidines, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the bipiperidine core, the methoxyphenylsulfonyl group, and the carboxamide group. The bipiperidine core would contribute to the three-dimensional structure of the molecule due to the non-planarity of the ring . The methoxyphenylsulfonyl group would contribute to the polarity of the molecule, and the carboxamide group would likely be involved in hydrogen bonding .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the reactivity of the different functional groups present in the molecule. The bipiperidine core might undergo reactions typical of secondary amines, while the methoxyphenylsulfonyl group might undergo reactions typical of sulfonamides . The carboxamide group might undergo reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the bipiperidine core might contribute to its lipophilicity, while the methoxyphenylsulfonyl and carboxamide groups might contribute to its polarity and potential for hydrogen bonding .Mechanism of Action
The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a drug, its mechanism of action would likely involve interaction with a specific biological target. For example, many drugs that contain a piperidine or bipiperidine core are used as protease inhibitors .
Safety and Hazards
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, exploration of its potential uses, and detailed study of its physical and chemical properties. Additionally, if this compound is intended to be used as a drug, future research could focus on elucidating its mechanism of action and optimizing its pharmacological properties .
Properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4S/c1-25-15-5-7-16(8-6-15)26(23,24)21-13-9-18(10-14-21,17(19)22)20-11-3-2-4-12-20/h5-8H,2-4,9-14H2,1H3,(H2,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWLMAOHYGNBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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